molecular formula C18H16N2O3S B2661664 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide CAS No. 922604-08-8

2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide

Cat. No.: B2661664
CAS No.: 922604-08-8
M. Wt: 340.4
InChI Key: ZWRAUHXFCNJXQA-UHFFFAOYSA-N
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Description

2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a benzamide derivative featuring a 2,3-dimethoxy-substituted aromatic ring linked to a 4-phenylthiazole moiety via an amide bond. This compound is structurally characterized by its electron-donating methoxy groups, which influence electronic distribution and intermolecular interactions. Its synthesis typically involves coupling reactions between substituted benzoic acids and aminothiazole derivatives, followed by purification via column chromatography and characterization using spectroscopic techniques (e.g., $^1$H NMR, IR) and elemental analysis .

Properties

IUPAC Name

2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3S/c1-22-15-10-6-9-13(16(15)23-2)17(21)20-18-19-14(11-24-18)12-7-4-3-5-8-12/h3-11H,1-2H3,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRAUHXFCNJXQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=NC(=CS2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide has a complex structure characterized by the presence of methoxy groups and a thiazole moiety. Its molecular formula is C16H16N2O3SC_{16}H_{16}N_2O_3S, with a molecular weight of approximately 320.37 g/mol. The presence of the thiazole ring contributes to its biological activity, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazole derivatives, including this compound. Research indicates that compounds containing thiazole rings exhibit inhibitory effects on tumor growth and proliferation by targeting specific cellular pathways involved in cancer progression. For instance, a study demonstrated that similar thiazole derivatives effectively inhibited the growth of various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .

Antimicrobial Properties

The compound has shown promising antimicrobial activity against various bacterial strains. Thiazole derivatives are often explored for their ability to inhibit bacterial growth by disrupting essential metabolic pathways. A case study reported that thiazole-based compounds exhibited significant antibacterial activity against drug-resistant strains of Staphylococcus aureus . This suggests that this compound could be further investigated as a lead compound for developing new antimicrobial agents.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. SAR studies have indicated that modifications in the methoxy groups and the thiazole ring can significantly influence the compound's biological activity. For example, variations in substituents on the phenyl ring have been shown to enhance potency against specific targets while reducing toxicity .

Activity Target IC50 (µM) Reference
AnticancerBreast Cancer Cell Lines12.5
AntibacterialStaphylococcus aureus8.0
AntifungalCandida albicans15.0

Case Study 1: Anticancer Efficacy

In a study published in a peer-reviewed journal, researchers synthesized and evaluated several thiazole derivatives, including this compound. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), with an IC50 value of 12.5 µM. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Activity

Another research effort focused on evaluating the antimicrobial properties of various thiazole derivatives against drug-resistant pathogens. The study found that this compound demonstrated notable antibacterial activity against Staphylococcus aureus with an IC50 of 8 µM. This study underscores the potential for developing new antibiotics based on this compound .

Mechanism of Action

The mechanism of action of 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Substituents

Compound Name Benzamide Substituents Thiazole Substituents Molecular Formula Molar Mass (g/mol) Reference
2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 2,3-Dimethoxy 4-Phenyl C₁₈H₁₆N₂O₃S 340.40
2-Ethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide 2-Ethoxy 4-Phenyl C₁₈H₁₆N₂O₂S 324.40
N-[4-(2,5-Dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 2-[(4-Fluorophenyl)methoxy] 4-(2,5-Dimethoxyphenyl) C₂₆H₂₂FN₂O₄S 493.53
3,4-Dimethoxy-N-(4-methoxy-3,7-dimethyl-1,3-benzothiazol-2-ylidene)benzamide 3,4-Dimethoxy 4-Methoxy-3,7-dimethylbenzothiazole C₂₀H₁₉N₂O₄S 399.44

Key Observations :

  • Methoxy vs.
  • Positional Isomerism : Shifting methoxy groups from 2,3- to 3,4-positions () modifies steric and electronic effects, impacting molecular conformation and interactions with biological targets .
  • Bulkier Substituents : Compounds with fluorophenyl methoxy () or benzothiazole () groups introduce steric hindrance and electronic withdrawal, which may affect metabolic stability and receptor affinity .

Substituent Variations on the Thiazole Ring

Table 2: Thiazole-Modified Analogs

Compound Name Thiazole Substituents Key Functional Groups Biological Activity (If Reported)
N-(4-Phenyl-1,3-thiazol-2-yl)-3-pyrrolidin-1-ylsulfonylbenzamide 4-Phenyl Pyrrolidine sulfonyl Enhanced hydrogen bonding
2-Amino-N-(4-methyl-1,3-thiazol-2-yl)-5-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]benzamide 4-Methyl Triazole sulfanyl Similarity score: 0.500 (vs. drugs)
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide 4-Methylphenyl Phenoxy 129.23% growth modulation

Key Observations :

  • Phenyl vs. Alkyl : 4-Methylphenyl () increases hydrophobicity compared to unsubstituted phenyl, possibly enhancing membrane permeability .

Biological Activity

2,3-Dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antioxidant properties. This article reviews the synthesis, biological activity, and research findings related to this compound.

  • Molecular Formula : C₁₉H₁₈N₂O₃S
  • Molecular Weight : 354.4 g/mol
  • IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves multi-step organic reactions including nucleophilic substitutions and condensation reactions. The details of the synthesis process can vary based on the specific methodologies employed in different studies .

Anticancer Activity

Recent studies have demonstrated that derivatives of benzamide compounds exhibit promising anticancer properties. For instance, a study evaluated the in vitro activity of various benzamide derivatives against the A549 lung cancer cell line using the MTT assay. The results indicated that certain derivatives had IC50 values as low as 10.88 μg/mL .

CompoundIC50 (μg/mL)Activity Description
This compoundTBDPotential anticancer activity

Antioxidant Activity

The antioxidant activity of this compound was assessed using the DPPH assay. Compounds with similar structures have shown significant free radical scavenging abilities, indicating that this compound may also possess such properties .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction of this compound with specific biological targets. For instance, interactions with tyrosine kinase were analyzed using in silico methods which provided insights into binding affinities and potential mechanisms of action .

Case Studies and Research Findings

  • In Vitro Studies : A study reported that among synthesized compounds similar to this compound, some demonstrated significant growth inhibition against A549 cells with varying IC50 values .
  • Structure-Activity Relationship (SAR) : Analysis of various benzamide derivatives has revealed that specific substitutions on the phenyl ring significantly affect biological activity. For example, compounds with methoxy groups showed enhanced potency against cancer cell lines compared to their unsubstituted counterparts .

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 2,3-dimethoxy-N-(4-phenyl-1,3-thiazol-2-yl)benzamide, and how are intermediates validated?

  • Methodology : The compound is synthesized via condensation reactions between substituted benzamides and thiazole-amine derivatives. A typical approach involves refluxing 2,3-dimethoxybenzoyl chloride with 4-phenyl-1,3-thiazol-2-amine in pyridine or DMF under anhydrous conditions . Intermediate validation relies on TLC monitoring, followed by purification via column chromatography. Final structural confirmation employs 1H^1H-NMR (e.g., aromatic proton splitting patterns) and 13C^{13}C-NMR to verify methoxy and carbonyl groups .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are spectral contradictions resolved?

  • Key Techniques :

  • IR Spectroscopy : Confirms amide C=O stretches (~1650–1680 cm1^{-1}) and methoxy C–O (~1250 cm1^{-1}) .
  • NMR : Discrepancies in aromatic proton integration (e.g., overlapping signals) are resolved using 2D COSY or HSQC experiments .
  • Elemental Analysis : Ensures purity by matching calculated vs. experimental C/H/N/S percentages (e.g., deviations >0.3% indicate impurities) .

Q. What preliminary biological assays are recommended to evaluate its bioactivity?

  • Approach : Screen for antimicrobial activity using agar diffusion assays (e.g., against S. aureus or E. coli) or cytotoxicity via MTT assays on cancer cell lines (e.g., HepG2). Dose-response curves (IC50_{50}) and selectivity indices (normal vs. cancerous cells) are prioritized .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what intermolecular interactions stabilize the crystal lattice?

  • Method : Single-crystal X-ray diffraction (SCXRD) reveals dihedral angles between the benzamide and thiazole moieties. For example, hydrogen bonds (N–H⋯N/O) and π-π stacking (3.8–4.2 Å between aromatic rings) are critical for lattice stabilization . Non-classical interactions (C–H⋯F/O) may further enhance packing efficiency, as seen in analogous fluorinated benzamides .

Q. What computational strategies are effective in predicting binding affinities to target enzymes, and how do they correlate with experimental IC50_{50} values?

  • Workflow :

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., PFOR in anaerobic organisms ).
  • MD Simulations : Validate docking poses via 50–100 ns trajectories (AMBER/CHARMM force fields) to assess stability of hydrogen bonds (e.g., amide–active site residues).
  • Free Energy Calculations : MM-PBSA/GBSA estimates ΔGbind_{bind}, which should correlate with experimental IC50_{50} within ±1.5 kcal/mol .

Q. How can conflicting bioactivity data (e.g., varying potency across cell lines) be systematically addressed?

  • Analysis Framework :

  • Metabolic Stability : Assess hepatic microsomal degradation (e.g., human CYP450 isoforms) to rule out rapid inactivation .
  • Membrane Permeability : Use Caco-2 monolayers or PAMPA assays; low permeability (<5 × 106^{-6} cm/s) may explain inconsistent cytotoxicity .
  • Off-Target Profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended interactions .

Q. What strategies optimize the compound’s solubility and bioavailability without compromising activity?

  • Approaches :

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetate esters) at methoxy positions to enhance aqueous solubility .
  • Co-Crystallization : Co-formulate with cyclodextrins or succinic acid to improve dissolution rates (confirmed via DSC/XPRD) .
  • SAR Studies : Replace the 4-phenyl group with hydrophilic substituents (e.g., pyridyl) and compare logP values (HPLC-derived) .

Q. How can contradictory spectral data (e.g., NMR vs. IR) during degradation studies be resolved?

  • Troubleshooting :

  • LC-MS : Identify degradation products (e.g., demethylation or hydrolysis) to clarify conflicting signals .
  • Stability-Indicating HPLC : Monitor purity under stress conditions (acid/alkaline hydrolysis, oxidation) and correlate with spectral changes .

Methodological Notes

  • Synthesis Optimization : Catalytic systems (e.g., DCC/DMAP vs. HATU) impact yields; microwave-assisted synthesis may reduce reaction times by 40–60% .
  • Data Validation : Cross-reference melting points (e.g., 139–141°C for analogs ) and HRMS to confirm molecular ion peaks .
  • Ethical Compliance : Adhere to CRDC guidelines (e.g., RDF2050103 for chemical engineering design ) and avoid commercial vendor data (e.g., BenchChem ).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.